3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound belonging to the class of pyridopyrimidinones. This compound features a fused pyridine and pyrimidine ring system, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . IN is an essential enzyme for retroviral replication, playing a central role in the insertion of viral DNA into the genome of host cells .
Mode of Action
The compound interacts with its target, the HIV-1 IN, by binding into the active site of IN . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the IN, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the HIV-1 IN disrupts the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds with similar structures exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridopyrimidinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and efficiency. Large-scale reactors and continuous flow processes might be employed to optimize production. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the pyridine ring to a pyridine-N-oxide.
Reduction: : Reducing the pyrimidinone ring to a pyrimidinol.
Substitution: : Introducing different substituents at various positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced pyrimidinol derivatives, and various substituted pyridopyrimidinones.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in various assays, showing potential as an antimicrobial or antiviral agent.
Medicine: : Research has indicated its possible use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: : Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fused pyridine and pyrimidine rings. Similar compounds include other pyridopyrimidinones and related heterocyclic compounds. These compounds share some biological and chemical properties but differ in their substitution patterns and overall molecular structure.
List of Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
Substituted pyridopyrimidinones
Indole derivatives
1,3,4-oxadiazole- and 1,3,4-thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines
Properties
IUPAC Name |
2-[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-4-7-19-13-22(17)12-14-5-9-21(10-6-14)16-11-18(25)23-8-2-1-3-15(23)20-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDFPXQWXLKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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